molecular formula C11H13ClF3NO2 B8214818 2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

Cat. No.: B8214818
M. Wt: 283.67 g/mol
InChI Key: IWMYORZLQLJQDM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetic acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The benzaldehyde is then subjected to a Grignard reaction with dimethylamine and a suitable Grignard reagent to form the intermediate 2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]ethanol.

    Oxidation: The intermediate is oxidized using an oxidizing agent such as Jones reagent or PCC (Pyridinium chlorochromate) to yield the desired acetic acid derivative.

    Hydrochloride Formation: Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Jones reagent, PCC.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is utilized in various fields:

    Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological conditions.

    Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.

    2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride: The trifluoromethyl group is positioned differently, which can affect the compound’s reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group at the meta position on the phenyl ring in 2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride imparts unique electronic and steric properties, distinguishing it from other similar compounds. This structural feature can enhance its stability and specificity in biochemical applications.

Properties

IUPAC Name

2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-15(2)9(10(16)17)7-4-3-5-8(6-7)11(12,13)14;/h3-6,9H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYORZLQLJQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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